![molecular formula C23H24N4O3S B269885 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B269885.png)
2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a novel compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities.
Wirkmechanismus
The mechanism of action of 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is not fully understood. However, it is believed to act as a modulator of protein-protein interactions. This compound may interact with specific protein targets and alter their function, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are currently under investigation. Preliminary studies suggest that this compound may have anti-inflammatory and anti-tumor properties. It may also affect cellular signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone in lab experiments is its unique chemical structure. This compound may have different properties and activities compared to other known compounds, making it a valuable tool for research. However, one limitation is the lack of information on its toxicity and safety profile. Further studies are needed to determine the appropriate dosages and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. One direction is to further investigate its mechanism of action and identify specific protein targets. Another direction is to study its potential applications in treating specific diseases, such as cancer and inflammatory disorders. Additionally, future studies should focus on determining its toxicity and safety profile, as well as developing more efficient synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in scientific research. Its unique chemical structure and potential biological activities make it a valuable tool for studying biological processes and developing new drugs. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and toxicity profile.
Synthesemethoden
The synthesis of 2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone involves a multi-step process. The starting materials for the synthesis are cyclohexylamine, 4-pyridinylboronic acid, 1,2,4-triazole-3-thiol, and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. The reaction steps involve coupling, cyclization, and oxidation reactions. The final product is obtained as a white solid with high purity.
Wissenschaftliche Forschungsanwendungen
2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has potential applications in scientific research. This compound can be used as a tool compound for studying biological processes and pathways. It can also be used as a lead compound for developing new drugs with improved efficacy and safety profiles.
Eigenschaften
Molekularformel |
C23H24N4O3S |
---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
2-[(4-cyclohexyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C23H24N4O3S/c28-19(17-6-7-20-21(14-17)30-13-12-29-20)15-31-23-26-25-22(16-8-10-24-11-9-16)27(23)18-4-2-1-3-5-18/h6-11,14,18H,1-5,12-13,15H2 |
InChI-Schlüssel |
OYRPGOVFFRLGJX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=NC=C5 |
Kanonische SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.